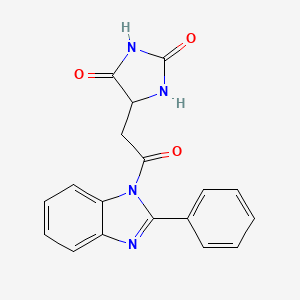
Chromozym t-PA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromozym t-PA involves the coupling of N-Methylsulfonyl-D-Phe-Gly-Arg with 4-nitranilide acetate. The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to maintain the enzymatic purity above 90% and to minimize contaminants such as free 4-nitraniline .
Chemical Reactions Analysis
Types of Reactions: Chromozym t-PA primarily undergoes hydrolysis reactions when used as a substrate for t-PA. The hydrolysis of the peptide bond in the presence of t-PA results in the release of 4-nitraniline, which can be quantitatively measured .
Common Reagents and Conditions: The hydrolysis reaction typically requires an aqueous solution of this compound at a working concentration of approximately 0.25 mM. The reaction is carried out at a temperature range of 20-25°C .
Major Products: The major product formed from the hydrolysis of this compound is 4-nitraniline, which serves as an indicator of t-PA activity .
Scientific Research Applications
Chromozym t-PA is widely used in scientific research for the determination of t-PA activity. Its applications span across various fields:
Chemistry: Used as a chromogenic substrate in enzymatic assays to study the kinetics and mechanisms of t-PA.
Biology: Employed in cell culture studies to evaluate the expression and activity of t-PA in different cell lines.
Medicine: Utilized in clinical research to investigate the role of t-PA in fibrinolysis and its potential therapeutic applications in thrombolytic therapy.
Industry: Applied in the quality control of pharmaceutical products containing t-PA to ensure their efficacy and safety
Mechanism of Action
Chromozym t-PA acts as a substrate for t-PA, which catalyzes the hydrolysis of the peptide bond in this compound. This reaction results in the release of 4-nitraniline, which can be detected spectrophotometrically. The molecular target of this compound is the active site of t-PA, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Chromozym t-PA is unique in its high specificity and sensitivity for t-PA activity determination. Similar compounds include:
Chromozym PL: Used for the determination of plasmin activity.
Chromozym PK: Utilized for the determination of prekallikrein activity.
Chromozym TH: Applied for the determination of thrombin activity
These compounds share similar chromogenic properties but differ in their specificity for various proteases, highlighting the unique application of this compound in t-PA activity assays.
Properties
Molecular Formula |
C24H32N8O7S |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C24H32N8O7S/c1-40(38,39)31-20(14-16-6-3-2-4-7-16)22(34)28-15-21(33)30-19(8-5-13-27-24(25)26)23(35)29-17-9-11-18(12-10-17)32(36)37/h2-4,6-7,9-12,19-20,31H,5,8,13-15H2,1H3,(H,28,34)(H,29,35)(H,30,33)(H4,25,26,27)/t19-,20+/m0/s1 |
InChI Key |
JLSWTFADWDIADV-VQTJNVASSA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


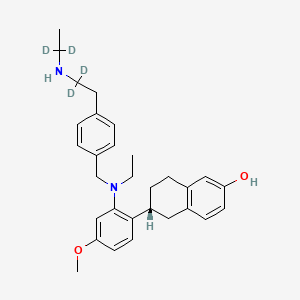

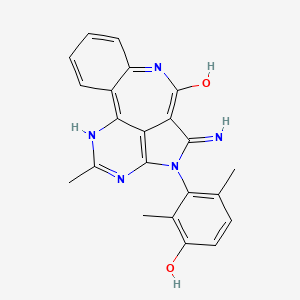
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
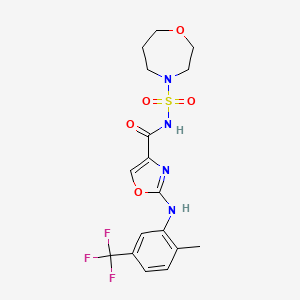

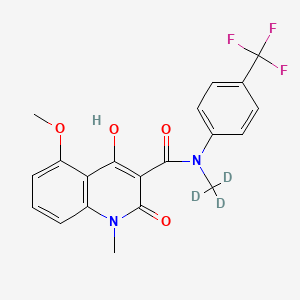
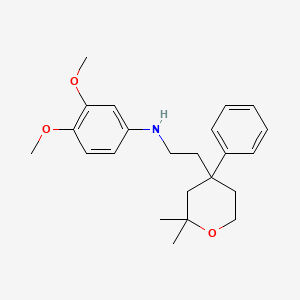
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)

![dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)
